molecular formula C14H9NO B1598191 9H-Fluoren-2-yl isocyanate CAS No. 81741-69-7

9H-Fluoren-2-yl isocyanate

Cat. No. B1598191
CAS RN: 81741-69-7
M. Wt: 207.23 g/mol
InChI Key: HJROCLJFUOYQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Fluoren-2-yl isocyanate (9H-F2I) is an organic compound belonging to the family of isocyanates. It is a colorless and odorless liquid, composed of a 9-carbon aromatic ring and a nitrogen-carbon double bond. 9H-F2I is used in a wide range of applications, including chemical synthesis, pharmaceuticals, and materials science. It is also used as a reagent in the synthesis of polyurethanes, polyesters, and polyamides. In addition, it has been studied for its potential use in medical treatments and drug delivery.

Scientific Research Applications

Molecular and Crystal Structures

  • The study of molecular and crystal structures of complexes involving 9H-fluoren-2-yl derivatives reveals their unique propeller shapes and provides insights into their magnetic properties and molecular packing. This understanding is crucial in materials science for the design of new materials with specific magnetic and structural characteristics (Azuma, Ozawa, & Yamauchi, 1994).

Synthesis and UV Properties

  • Research into the synthesis of new compounds containing 9H-fluorene, such as Schiff base compounds, and their UV properties is significant. This contributes to the development of materials with specific optical characteristics, which can be applied in fields like photovoltaics and optoelectronics (W. Wen-zhong, 2011).

Applications in Polymerization

  • Novel carbon anionic initiators based on 9H-fluoren-2-yl isocyanate have been synthesized for asymmetric anionic polymerization of isocyanates. This has implications in the field of polymer science, particularly for creating polymers with specific chiral properties (Hu, Cao, Huang, & Liang, 2015).

Electroluminescent Materials

  • 9H-fluoren-2-yl derivatives have been studied for their potential use in electroluminescent materials. This research is crucial for the development of advanced display and lighting technologies (Cho et al., 2007).

Metal-Ion Sensing

  • The development of 9H-fluoren-2-yl-based compounds for metal-ion sensing, especially for ions like Zn2+, highlights their potential use in environmental monitoring and biomedical applications (Belfield et al., 2010).

Photoinitiation for Polymerization

  • Compounds like (9-oxo-9H-fluoren-2-yl)-phenyl-iodonium hexafluoroantimonate(V) have been studied for their role as photoinitiators in cationic polymerization of epoxides. This is key in polymer chemistry, particularly for the development of novel photopolymerization processes (Hartwig et al., 2001).

Organic Light-Emitting Devices (OLEDs)

  • Research into the synthesis of pure hydrocarbon molecules like 1,3,5-tris(9-phenyl-9H-fluoren-9-yl)benzene for use in blue phosphorescent OLEDs demonstrates the potential of 9H-fluoren-2-yl derivatives in advanced display technologies (Zhuo et al., 2015).

properties

IUPAC Name

2-isocyanato-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO/c16-9-15-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)14/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJROCLJFUOYQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399517
Record name 9H-Fluoren-2-yl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Fluoren-2-yl isocyanate

CAS RN

81741-69-7
Record name 9H-Fluoren-2-yl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-Fluoren-2-yl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-Fluoren-2-yl isocyanate
Reactant of Route 2
Reactant of Route 2
9H-Fluoren-2-yl isocyanate
Reactant of Route 3
Reactant of Route 3
9H-Fluoren-2-yl isocyanate
Reactant of Route 4
Reactant of Route 4
9H-Fluoren-2-yl isocyanate
Reactant of Route 5
Reactant of Route 5
9H-Fluoren-2-yl isocyanate
Reactant of Route 6
9H-Fluoren-2-yl isocyanate

Citations

For This Compound
8
Citations
CJ McEntyre, S Slow, M Lever - Analytica chimica acta, 2009 - Elsevier
… 1-Naphthyl isocyanate (98%), 9H-fluoren-2-yl isocyanate, 9H-fluoren-9-yl isocyanate, and choline iodide ((2-hydroxyethyl)trimethylammonium iodide) were purchased from Sigma–…
Number of citations: 14 www.sciencedirect.com
N San-José, A Gómez-Valdemoro, P Estevez… - European polymer …, 2008 - Elsevier
… 5-Aminoisophthalic acid (50 mmol) was dissolved in 10 mL of N,N-dimethylacetamide in a 50-mL round-bottomed flask fitted with a mechanical stirrer and 9H-fluoren-2-yl isocyanate (…
Number of citations: 27 www.sciencedirect.com
P Estévez, H El‐Kaoutit, FC García… - Journal of Polymer …, 2010 - Wiley Online Library
… Then, 9H-fluoren-2-yl isocyanate (24 mmol) was added portionwise and the resulting solution was stirred at room temperature for 24 h and then precipitated in 500 mL of slightly …
Number of citations: 19 onlinelibrary.wiley.com
O Ozay, M Yildirim, H Ozay - … , Sulfur, and Silicon and the Related …, 2017 - Taylor & Francis
… To a solution of 9H-fluoren-2-yl isocyanate (0.83 g, 4.00 mmol) stirred at room temperature in THF (25 mL) a solution of propargyl amine (0.33 g, 6.00 mmol) in CH 2 Cl 2 (75 mL) was …
Number of citations: 6 www.tandfonline.com
JT Hwang, FE Baltasar, DL Cole, DS Sigman… - Bioorganic & medicinal …, 2003 - Elsevier
… Solvent system A was used for 3-nitrophenyl isocyanate, 9H-fluoren-2-yl isocyanate, and acridine pentanoic acid conjugated oligonucleotides. Solvent system B was used for …
Number of citations: 10 www.sciencedirect.com
P Narros-Fernández, M Chioua, SA Petcu… - Journal of Medicinal …, 2022 - ACS Publications
NLRP3 is involved in the pathophysiology of several inflammatory diseases. Therefore, there is high current interest in the clinical development of new NLRP3 inflammasome small …
Number of citations: 8 pubs.acs.org
N Drigo, S Gaan - Advanced Industrial and Engineering Polymer …, 2023 - Elsevier
Polyamides are essential thermoplastics whose current worldwide annual production exceeds 10 million tons. They are ubiquitous and easily ignitable polymeric materials that require …
Number of citations: 2 www.sciencedirect.com
H ÖZAY, M Yildirim, Ö ÖZAY - Turkish Journal of Chemistry, 2015 - journals.tubitak.gov.tr
… A solution of compound 2 (0.39 g, 0.50 mmol) in dry THF (50 mL) was added dropwise to a solution of 9Hfluoren-2-yl-isocyanate (0.73 g, 3.25 mmol) in dry THF (50 mL). The reaction …
Number of citations: 14 journals.tubitak.gov.tr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.